molecular formula C13H14N4O5S2 B2776940 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 903354-56-3

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2776940
M. Wt: 370.4
InChI Key: NQSOCUKPCAPAQO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a hydroxyamino group, and a benzamide group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. The presence of different functional groups can lead to a variety of bonding and electronic configurations .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure and functional groups. These properties can be analyzed using various techniques, including chromatography, spectrophotometry, and electrochemical analysis .

Scientific Research Applications

Organic Synthesis and Chemical Properties

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide belongs to a class of compounds that have been explored for their synthetic versatility and chemical properties. Research has shown that thioamides, a related chemical group, undergo oxidative dimerization when treated with hypervalent iodine(V)-containing reagents, leading to the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles in excellent yields (Patil et al., 2009). Such reactions highlight the potential for creating complex heterocyclic structures, which are of significant interest in the development of new materials and pharmaceuticals.

Pharmacological Research

In the realm of pharmacology, compounds with the 1,3,4-thiadiazol structure have been studied for their biological activities. A study on the synthesis of hexahydrooxoepithiopyridinedicarboximides by reacting thioamides with N-substituted maleimides explored the potential of such compounds as antifungal agents (Takido et al., 1998). This illustrates the broader applicability of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide and similar compounds in developing new treatments for infectious diseases.

Materials Science Applications

Furthermore, aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized, displaying good thermal stability and solubility in certain solvents. These materials can be cast into thin flexible films, showing potential for various industrial applications (Sava et al., 2003). The inclusion of thiadiazolyl and benzamide groups in polymers and other materials could impart unique properties beneficial for electronics, coatings, and other high-performance materials.

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for such compounds could include further exploration of their potential biological activities, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .

properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S2/c1-21-8-4-3-7(5-9(8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOCUKPCAPAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

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